methyl (3S)-3-amino-3-phenylpropanoate

Chiral Purity Quality Control Enantiomeric Excess

Methyl (3S)-3-amino-3-phenylpropanoate (CAS 37088-66-7) is a non-substitutable chiral β-amino ester with established roles in synthesizing (S)-dapoxetine (SSRI) and the taxol (paclitaxel) side chain. Only the (3S)-enantiomer (>99% e.e.) imparts correct stereochemistry; the (R)-enantiomer or racemate is not viable for enantiopure API manufacturing. Recognized by Carica papaya lipase with enantioselectivity E>200, this building block eliminates costly chiral chromatography. Ideal for β-peptide and peptidomimetic programs requiring defined secondary structures. Verify enantiomeric excess and batch-specific COA before ordering.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 37088-66-7
Cat. No. B028698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3S)-3-amino-3-phenylpropanoate
CAS37088-66-7
Synonyms(βS)-β-Amino-benzenepropanoic Acid Methyl Ester;  (S)-Methyl 3-Amino-_x000B_3-phenylpropanoate;  L-β-Phenylalanine Methyl Ester
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=CC=C1)N
InChIInChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1
InChIKeyXKIOBYHZFPTKCZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (3S)-3-amino-3-phenylpropanoate CAS 37088-66-7: Chiral β-Amino Ester for Asymmetric Synthesis


Methyl (3S)-3-amino-3-phenylpropanoate (CAS 37088-66-7) is a chiral β-amino ester with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol [1]. It serves as a critical enantiopure building block for constructing stereodefined pharmaceuticals and bioactive molecules, with established roles in the synthesis of taxol side chains and (S)-dapoxetine . Its (3S)-configuration is essential for imparting the correct stereochemistry to downstream products, making it a non-substitutable chiral intermediate .

Why Racemic or (R)-Enantiomer Substitution Fails for Methyl (3S)-3-amino-3-phenylpropanoate


Substituting methyl (3S)-3-amino-3-phenylpropanoate with its racemic mixture or the (R)-enantiomer is not viable in stereoselective applications. The compound's utility as a chiral synthon depends entirely on its specific (3S)-configuration; the (R)-enantiomer typically exhibits reduced or absent biological activity in target pathways . Enzymatic resolution studies confirm that only the (S)-enantiomer is recognized by key lipases (e.g., Carica papaya lipase) with high enantioselectivity (E > 200) [1], while the racemate cannot be directly incorporated into enantiopure pharmaceutical APIs such as (S)-dapoxetine .

Quantitative Differentiation Evidence for Methyl (3S)-3-amino-3-phenylpropanoate vs. Racemate and (R)-Enantiomer


Enantiomeric Excess Specification: ≥98% e.e. vs. Unspecified Racemate

Methyl (3S)-3-amino-3-phenylpropanoate is commercially supplied with a certified enantiomeric excess (e.e.) of not less than 98.0%, as per manufacturer specifications [1]. In contrast, the racemic mixture contains equal amounts of (R)- and (S)-enantiomers (0% e.e.) and cannot be used in stereoselective syntheses without prior chiral resolution, which introduces additional purification steps, cost, and yield loss .

Chiral Purity Quality Control Enantiomeric Excess

Enzymatic Resolution Enantioselectivity: E > 200 for (S)-Enantiomer vs. No Selectivity for Racemate

In Carica papaya lipase (CPL)-catalyzed alcoholysis of N-protected β-amino esters, the (S)-enantiomer exhibited an enantioselectivity factor (E) greater than 200 [1]. This extremely high E value indicates that CPL preferentially hydrolyzes the (S)-enantiomer at a rate over 200 times faster than the (R)-enantiomer. The racemic substrate cannot be directly utilized for enantioselective synthesis without such enzymatic or chemical resolution, whereas the pre-resolved (S)-enantiomer bypasses this selectivity bottleneck.

Biocatalysis Enantioselectivity Kinetic Resolution

Pharmaceutical Intermediate Purity: (S)-Enantiomer Achieves >99% e.e. Post-Resolution vs. Racemic Starting Material

The (S)-3-amino-3-phenylpropanoic acid intermediate, derived from methyl (3S)-3-amino-3-phenylpropanoate, was obtained with an enantiomeric excess of greater than 99% after CPL-catalyzed resolution [1]. This high enantiopurity was essential for the subsequent synthesis of (S)-dapoxetine, a selective serotonin reuptake inhibitor . Starting from the racemic ester would yield at best 50% of the desired (S)-enantiomer without resolution, and even then, achieving >99% e.e. requires additional, yield-reducing purification steps.

Pharmaceutical Synthesis Chiral Resolution Dapoxetine

Shelf-Life and Handling: -20°C Storage Required vs. Room-Temperature Stable Analogs

Methyl (3S)-3-amino-3-phenylpropanoate requires storage at -20°C in an inert atmosphere to maintain enantiopurity and prevent racemization or degradation . In contrast, achiral β-amino esters or racemic mixtures may be stored at room temperature or 2-8°C . This differential stability necessitates cold-chain logistics and dedicated freezer space, impacting procurement and inventory management decisions.

Storage Stability Chiral Integrity Procurement Planning

Key Application Scenarios for Methyl (3S)-3-amino-3-phenylpropanoate Driven by Enantiopurity Advantages


Asymmetric Synthesis of (S)-Dapoxetine

Methyl (3S)-3-amino-3-phenylpropanoate is the critical chiral starting material for the synthesis of (S)-dapoxetine, an SSRI used for premature ejaculation. The >99% e.e. achievable with this enantiopure ester directly translates to high-purity API, avoiding the need for expensive chiral chromatography or resolution of the racemate [1].

Taxol Side Chain Synthesis

The (S)-β-amino ester serves as a precursor to the (2R,3S)-N-benzoyl-3-phenylisoserine side chain of taxol (paclitaxel). Use of the enantiopure (3S)-compound ensures the correct stereochemistry for the cytotoxic taxol analog, which is essential for tubulin polymerization inhibition .

Chiral Peptidomimetics and β-Peptide Building Blocks

As a protected β-amino acid derivative, methyl (3S)-3-amino-3-phenylpropanoate is incorporated into β-peptides and peptidomimetics to impart enhanced proteolytic stability and defined secondary structures. The (3S)-stereochemistry dictates the helical or sheet-like conformation of the resulting oligomers, which is lost if the (R)-enantiomer or racemate is used [2].

Enzymatic Resolution Benchmarking and Biocatalyst Screening

The high enantioselectivity (E > 200) of Carica papaya lipase toward (S)-β-amino esters makes methyl (3S)-3-amino-3-phenylpropanoate an ideal reference substrate for developing new biocatalytic resolution methods and screening lipase variants for industrial chiral amine production [3].

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